molecular formula C10H9BrN2O B11752510 (4-bromo-3-phenyl-1H-pyrazol-5-yl)methanol

(4-bromo-3-phenyl-1H-pyrazol-5-yl)methanol

Cat. No.: B11752510
M. Wt: 253.09 g/mol
InChI Key: HHYBYBPCAFCGFT-UHFFFAOYSA-N
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Description

(4-bromo-3-phenyl-1H-pyrazol-5-yl)methanol is a versatile pyrazole-based chemical building block of significant interest in synthetic and medicinal chemistry. Its structure incorporates both a bromo substituent and a benzylic alcohol functional group on the pyrazole core, making it a valuable intermediate for constructing more complex molecules via cross-coupling reactions and further functionalization . Pyrazole derivatives are widely investigated for their applications in the agrochemical and pharmaceutical fields . This compound serves as a key precursor in organic synthesis; for instance, pyrazolyl methanol derivatives can be oxidized to their corresponding aldehydes, which are valuable intermediates for further synthesis . The bromine atom at the 4-position of the pyrazole ring is a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse aryl, alkenyl, or alkynyl groups . The scaffold is part of a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, and as such, it is a candidate for the development of new bioactive molecules . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

(4-bromo-3-phenyl-1H-pyrazol-5-yl)methanol

InChI

InChI=1S/C10H9BrN2O/c11-9-8(6-14)12-13-10(9)7-4-2-1-3-5-7/h1-5,14H,6H2,(H,12,13)

InChI Key

HHYBYBPCAFCGFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2Br)CO

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 3 Phenyl 1h Pyrazol 5 Yl Methanol and Its Analogues

Foundational Pyrazole (B372694) Ring Synthesis Strategies

The construction of the pyrazole ring is the initial and most critical phase. Several robust methods have been established, with the choice of strategy often depending on the desired substitution pattern and the availability of starting materials. nih.govmdpi.com

Cyclocondensation is a classical and widely used method for pyrazole synthesis. rsc.org The most prominent of these is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.govbeilstein-journals.org This [3+2] condensation reaction forms the five-membered pyrazole ring by creating two new carbon-nitrogen bonds.

The versatility of this method lies in the accessibility of various 1,3-dielectrophilic synthons, including β-diketones, β-ketoesters, and α,β-unsaturated carbonyl compounds. mdpi.comdergipark.org.tr For instance, the reaction between a 1,3-diketone and a hydrazine derivative is a direct and efficient route to polysubstituted pyrazoles. mdpi.com A significant challenge, particularly with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the potential formation of regioisomeric products. mdpi.comnih.gov

To construct a precursor for the target molecule, one could envision the cyclocondensation of a phenyl-substituted 1,3-dicarbonyl compound (like benzoylacetone (B1666692) or a derivative with a protected hydroxymethyl group) with hydrazine. Heller and Natarajan demonstrated an innovative approach where 1,3-diketones are generated in situ from ketones and acid chlorides, and then immediately reacted with hydrazine, providing a rapid and general synthesis for pyrazoles that might otherwise be difficult to access. organic-chemistry.org

Reactant 1 Reactant 2 Catalyst/Conditions Product Type Reference
1,3-DiketonesHydrazine Hydrate (B1144303)Acid or Base catalyst3,5-Disubstituted Pyrazoles mdpi.combeilstein-journals.org
β-KetoestersHydrazine DerivativesVariesPyrazolones/Pyrazoles dergipark.org.tr
α,β-Unsaturated KetonesHydrazine DerivativesOxidation step requiredPyrazoles (from Pyrazolines) mdpi.comnih.gov
Ketones + Acid ChloridesHydrazine HydrateIn situ diketone formationPolysubstituted Pyrazoles organic-chemistry.org

A significant advantage of this approach is the ability to control regioselectivity based on the electronic and steric properties of the substituents on both the dipole and the dipolarophile. acs.org For example, the reaction of diazo compounds, generated in situ from sources like N-tosylhydrazones, with terminal alkynes can regioselectively yield 3,5-disubstituted pyrazoles. organic-chemistry.org A particularly relevant variation is the 1,3-dipolar cycloaddition of diazo compounds with alkynyl bromides, which directly furnishes 4-bromo-3,5-diaryl-1H-pyrazoles. organic-chemistry.org This strategy introduces the C4-bromo substituent during the ring-forming step.

1,3-Dipole Source Dipolarophile Key Feature Product Reference
N-TosylhydrazonesTerminal AlkynesIn situ diazo generation3,5-Disubstituted Pyrazoles organic-chemistry.org
Diazo compoundsAlkynyl BromidesDirect bromination3,5-Diaryl-4-bromo-1H-pyrazoles organic-chemistry.org
Nitrile IminesAlkenes/AlkynesForms pyrazoline/pyrazoleSubstituted Pyrazoles rsc.org

Multicomponent reactions (MCRs), where three or more reactants are combined in a single synthetic operation, have emerged as a powerful tool for rapidly building molecular complexity. rsc.orgmdpi.com These reactions are highly efficient, adhering to the principles of atom and step economy. mdpi.com For pyrazole synthesis, MCRs offer a convergent approach to creating polysubstituted scaffolds in a one-pot fashion. rsc.orgbeilstein-journals.org

Components Catalyst/Conditions Product Type Reference
Aldehydes, 1,3-Dicarbonyls, HydrazinesYb(PFO)₃Persubstituted Pyrazoles beilstein-journals.org
Aromatic Aldehydes, Tosylhydrazine, Terminal AlkynesOne-pot3,5-Disubstituted 1H-Pyrazoles organic-chemistry.org
Aldehydes, Malononitrile, β-Ketoesters, Hydrazine HydratePiperidine/Aqueous mediumDihydropyrano[2,3-c]pyrazoles mdpi.com

Targeted Functionalization for (4-bromo-3-phenyl-1H-pyrazol-5-yl)methanol Scaffold Construction

Once the pyrazole core is formed, or concurrently with its formation, specific functional groups must be installed at the correct positions. For the target molecule, this involves introducing a bromine atom at the C4 position and ensuring a phenyl group is at C3 and a methanol (B129727) group (or its precursor) is at C5.

The C4 position of the pyrazole ring is particularly susceptible to electrophilic substitution. rrbdavc.orgquora.com This is because the electron density of the aromatic ring is highest at this carbon, making it the most nucleophilic site. quora.comresearchgate.net This inherent reactivity allows for the regioselective introduction of various electrophiles, including bromine. rrbdavc.orgpharmdbm.com

Electrophilic bromination is the most common and direct method for introducing a bromine atom at the C4 position of a pre-formed pyrazole ring. jmcs.org.mx This reaction typically proceeds with high regioselectivity, avoiding substitution at the C3 and C5 positions, which are comparatively electron-deficient. quora.comresearchgate.net

A variety of brominating agents can be employed for this transformation. N-Bromosuccinimide (NBS) and N-bromosaccharin (NBSac) are mild and effective reagents for this purpose. jmcs.org.mx Alinezhad et al. developed an efficient one-pot, solvent-free protocol for the synthesis of 4-bromopyrazole derivatives from 1,3-diketones and arylhydrazines, using N-bromosaccharin as the brominating agent in the presence of silica-supported sulfuric acid. jmcs.org.mxresearchgate.net This method combines pyrazole formation and subsequent C4-bromination into a single operation. Other reagents, such as elemental bromine (Br₂) in solvents like dioxane or acetic acid, are also commonly used. pharmdbm.comjmcs.org.mx Electrochemical methods have also been developed, where pyrazoles are brominated at a platinum anode in an aqueous solution of sodium bromide, providing a high yield of the 4-bromo derivative. researchgate.net

Substrate Brominating Agent Catalyst/Conditions Product Reference
3,5-Dimethyl-N-phenylpyrazoleN-Bromosaccharin (NBSac)H₂SO₄/SiO₂, Solvent-free4-Bromo-3,5-dimethyl-N-phenylpyrazole jmcs.org.mx
PyrazoleBr₂Dioxane4-Bromopyrazole pharmdbm.com
Various PyrazolesNaBrElectrochemical (Pt anode)4-Bromopyrazoles researchgate.net
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydesNBSNot specified4-Bromo-3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes (via intermediate) encyclopedia.pub

The synthesis of the this compound scaffold would thus likely involve the formation of a 3-phenyl-1H-pyrazole-5-carboxylic acid ester or a related precursor, followed by a regioselective electrophilic bromination at the C4 position. The ester or other functional group at C5 could then be reduced to the required methanol moiety.

Introduction of Bromine at the C4 Position of the Pyrazole Ring

Palladium-Catalyzed C-H Bromination and Related Approaches

The introduction of a bromine atom at the C4 position of the pyrazole ring is a key step in the synthesis of this compound. Palladium-catalyzed C-H bromination has emerged as a powerful tool for the direct and selective halogenation of heterocyclic compounds. nih.govacs.org

In this approach, a palladium catalyst, often in conjunction with a directing group, facilitates the activation of a specific C-H bond, which then reacts with a bromine source. While direct C4 bromination of a pre-formed 3-phenyl-1H-pyrazol-5-yl)methanol could be envisioned, a more common strategy involves the bromination of a pyrazole precursor followed by the introduction of the other substituents. For instance, various pyrazole derivatives can be effectively brominated at the C4 position using different brominating agents such as N-bromosuccinimide (NBS), elemental bromine, or potassium bromide. jmcs.org.mx

One-pot regioselective synthesis of 4-bromopyrazole derivatives has been achieved from 1,3-diketones, arylhydrazines, and N-bromosaccharin under solvent-free conditions, offering an efficient and environmentally friendly route. jmcs.org.mxresearchgate.net Additionally, electrochemical methods for the C-H bromination of pyrazoles have been developed, providing an alternative approach to traditional chemical methods. researchgate.netresearchgate.netguidechem.com

Table 1: Comparison of Bromination Methods for Pyrazole Derivatives
MethodBrominating AgentCatalyst/ConditionsAdvantagesReference
Palladium-Catalyzed C-H BrominationVarious (e.g., NBS)Palladium catalystHigh selectivity nih.govacs.org
One-Pot SynthesisN-BromosaccharinSilica gel supported sulfuric acid, solvent-freeEnvironmentally friendly, efficient jmcs.org.mxresearchgate.net
Electrochemical BrominationNaBrGalvanostatic electrolysisAlternative to chemical reagents researchgate.netresearchgate.net

Phenyl Group Incorporation at the C3 Position

The introduction of a phenyl group at the C3 position of the pyrazole ring is another critical transformation. This can be accomplished through several powerful cross-coupling methodologies or by direct arylation techniques.

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The Suzuki, Sonogashira, and Heck reactions are particularly relevant for the arylation of pyrazole scaffolds. nih.govresearchgate.netorganic-chemistry.org

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., phenylboronic acid) with a halide (e.g., a 3-bromopyrazole derivative) in the presence of a palladium catalyst and a base. nih.govresearchgate.netnih.govrsc.org The Suzuki-Miyaura coupling is widely used for its mild reaction conditions and tolerance of a broad range of functional groups. nih.govresearchgate.net

Sonogashira Coupling: This method couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.netorganic-chemistry.orglibretexts.orgmdpi.comnih.gov For the synthesis of a C3-phenylated pyrazole, a 3-halopyrazole would be coupled with phenylacetylene.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. researchgate.netorganic-chemistry.orgmdpi.com To introduce a phenyl group at C3, a 3-halopyrazole could be reacted with styrene.

Table 2: Overview of Cross-Coupling Reactions for C3-Arylation of Pyrazoles
ReactionReactantsCatalyst SystemKey FeaturesReference
Suzuki CouplingArylboronic acid + Aryl halidePalladium catalyst + BaseMild conditions, functional group tolerance nih.govresearchgate.netnih.gov
Sonogashira CouplingTerminal alkyne + Aryl halidePalladium and Copper catalystsForms C(sp)-C(sp2) bonds researchgate.netorganic-chemistry.orglibretexts.org
Heck ReactionAlkene + Aryl halidePalladium catalyst + BaseForms a new C-C bond at the vinylic position researchgate.netorganic-chemistry.orgmdpi.com

Direct C-H arylation has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the pyrazole ring. nih.gov This method involves the direct coupling of a C-H bond on the pyrazole ring with an aryl halide.

The C3-H bond of the pyrazole ring is generally less reactive than the C5-H bond, making selective C3 arylation challenging. nih.govrsc.org However, specific palladium-based catalyst systems have been developed to achieve this transformation. nih.govrsc.org For example, a Pd(II)/1,10-phenanthroline catalyst has been reported for the direct C3 arylation of pyrazoles with aryl iodides or bromides. nih.govrsc.org The choice of solvent can be crucial for both reactivity and selectivity in these reactions. nih.govrsc.org

Hydroxymethyl Group Installation at the C5 Position

The final key structural feature of the target molecule is the hydroxymethyl group at the C5 position. This functional group can be introduced through various synthetic routes.

A common and reliable method for installing a hydroxymethyl group is through the reduction of a carboxylic acid or an ester group at the C5 position of the pyrazole ring. Pyrazole-5-carboxylic acids or their corresponding esters can be synthesized through various methods, including the cyclocondensation of β-dicarbonyl compounds with hydrazine derivatives. researchgate.net

Once the C5-carboxylate or ester is in place, it can be reduced to the corresponding primary alcohol using a variety of reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both esters and carboxylic acids to alcohols. Other milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid, can also be employed for the reduction of esters.

The Barbier reaction is an organometallic reaction that involves the in-situ formation of an organometallic reagent, which then reacts with a carbonyl compound. wikipedia.orgtaylorfrancis.com This reaction is similar to the Grignard reaction but is performed in a one-pot manner. wikipedia.org

For the introduction of a hydroxymethyl group at the C5 position of a pyrazole, a Barbier-type reaction could be employed. This would typically involve reacting a 5-halopyrazole with an appropriate metal (such as magnesium, zinc, or indium) in the presence of formaldehyde (B43269) or a formaldehyde equivalent. The organometallic species formed in situ from the 5-halopyrazole would then add to the carbonyl group of formaldehyde to yield the (pyrazol-5-yl)methanol product. wikipedia.orgchemrxiv.orgresearchgate.net This method offers the advantage of being a one-pot procedure. wikipedia.org

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical practices has spurred the development of environmentally benign synthetic routes for pyrazole derivatives. Key green chemistry principles, such as the use of safer solvents, energy efficiency, and catalysis, are being increasingly applied to the synthesis of compounds like this compound.

Solvent-Free and Aqueous Reaction Systems

Traditional organic syntheses often rely on volatile and hazardous organic solvents. To mitigate this, researchers have explored solvent-free and aqueous reaction systems for the synthesis of pyrazole derivatives. While specific examples for the direct synthesis of this compound under these conditions are not extensively documented, the synthesis of related pyranopyrazole derivatives has been successfully achieved under solvent-free conditions, often facilitated by microwave irradiation. organic-chemistry.org For instance, the multi-component reaction of aryl aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate using an ionic liquid catalyst under solvent-free grinding has proven to be an efficient, high-yielding, and environmentally friendly protocol. researchgate.net

Aqueous systems have also been employed for the synthesis of pyrazole derivatives, taking advantage of water's non-toxic and non-flammable nature. The synthesis of chromeno[2,3-c]pyrazoles and bis-pyrazolone derivatives has been reported in magnetized distilled water without the need for a catalyst, showcasing a green and efficient approach. scielo.org.za These methodologies suggest a promising avenue for the future development of green synthetic routes towards this compound, potentially starting from a suitable precursor like 4-bromo-3-phenyl-1H-pyrazole-5-carbaldehyde and employing a chemoselective reduction in an aqueous or solvent-free medium.

Nanocatalysis and Other Sustainable Catalytic Systems

The use of nanocatalysts is a cornerstone of green chemistry due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity, selectivity, and easier recovery and recyclability. taylorfrancis.com In the realm of pyrazole synthesis, various nanocatalysts have been investigated. For instance, a magnetic nanocatalyst, Fe3O4@CPTMO-phenylalanine-Ni, has been successfully used for the one-pot, three-component synthesis of substituted pyrazoles in a water/acetone mixture with high yields and good recyclability. nih.gov Another example is the use of ZnO nanowires as a recyclable and green catalyst for the synthesis of bis(pyrazolyl)methane derivatives. researchgate.net

While direct application of these specific nanocatalysts to the synthesis of this compound has not been explicitly reported, these studies demonstrate the potential of nanocatalysis in constructing the core pyrazole structure. The synthesis of the target molecule could potentially be adapted to use a nanocatalyst for the initial pyrazole ring formation, followed by functional group manipulations. Other sustainable catalytic systems for pyrazole synthesis include the use of ionic liquids and solid acids, which offer advantages such as reusability and reduced waste generation. sci-hub.se

Chemo-, Regio-, and Stereoselectivity in the Synthesis of Pyrazole Methanols

The synthesis of a specifically substituted pyrazole like this compound requires precise control over the placement of functional groups (regioselectivity), the selective reaction of one functional group in the presence of others (chemoselectivity), and the spatial arrangement of atoms (stereoselectivity), particularly if chiral centers are present.

The regioselective synthesis of 3,4,5-trisubstituted pyrazoles is a well-explored area. researchgate.netthieme-connect.comresearchgate.net One common strategy involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The substitution pattern on both reactants dictates the final regiochemical outcome. For the target molecule, a plausible retrosynthetic analysis would involve the reaction of a precursor containing the 3-phenyl and 4-bromo substituents with a synthon that can provide the C5-methanol group.

A key chemoselective step in the synthesis of this compound would be the reduction of a corresponding pyrazole-5-carbaldehyde or pyrazole-5-carboxylic acid ester. This reduction must be selective for the carbonyl group without affecting the pyrazole ring or the bromo and phenyl substituents. While specific literature on the chemoselective reduction of 3-bromo-4-phenyl-1H-pyrazole-5-carbaldehyde is scarce, the reduction of related pyrazole-4-carbaldehydes to their corresponding alcohols using reagents like sodium borohydride has been reported, suggesting the feasibility of this transformation. nih.gov

Stereoselectivity becomes a crucial aspect when considering the synthesis of chiral pyrazole methanols. If the carbon bearing the hydroxyl group is a stereocenter, enantioselective synthesis is required to obtain a single enantiomer. While the target molecule itself is not chiral, the synthesis of chiral pyrazole derivatives is an active area of research. nih.govuniovi.es Asymmetric synthesis of pyrazole derivatives has been achieved using chiral auxiliaries and organocatalysis. nih.govmetu.edu.tr For instance, chiral dihydropyrano[2,3-c]pyrazoles have been synthesized via organocatalytic domino reactions, demonstrating the potential for stereocontrol in pyrazole synthesis. metu.edu.tr These principles could be applied to the synthesis of chiral analogues of this compound.

Chemical Reactivity and Derivatization Pathways of 4 Bromo 3 Phenyl 1h Pyrazol 5 Yl Methanol

Reactivity of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an electron-rich aromatic system, a characteristic that fundamentally governs its reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole nucleus is generally susceptible to electrophilic aromatic substitution, with the C4 position being the most electron-rich and, therefore, the primary site of attack. rrbdavc.orgscribd.com This is a well-established principle in pyrazole chemistry. researchgate.netimperial.ac.uk Common electrophilic substitution reactions for pyrazoles include nitration, sulfonation, and halogenation. scribd.com

However, in the case of (4-bromo-3-phenyl-1H-pyrazol-5-yl)methanol, the C4 position is already occupied by a bromine atom. Any further electrophilic substitution on the pyrazole ring would have to occur at the C5 position, which is generally less favored. Moreover, the existing substituents—the electron-withdrawing bromine atom and the phenyl group, along with the hydroxymethyl group—would collectively influence the feasibility and regioselectivity of such a reaction. Generally, halogenation of a pyrazole ring, if the C4 position is blocked, requires more forceful conditions. researchgate.net

Nucleophilic Substitution Reactions on the Pyrazole Ring

The electron-rich nature of the pyrazole ring makes it inherently resistant to nucleophilic attack. nih.gov Nucleophilic aromatic substitution (SNAr) on the pyrazole ring itself is uncommon unless the ring is activated by the presence of potent electron-withdrawing groups, which are absent in this compound. masterorganicchemistry.comlibretexts.org Therefore, direct displacement of a hydrogen atom on the pyrazole ring by a nucleophile is not a synthetically viable pathway for this compound under normal conditions.

Transformations Involving the C4-Bromine Moiety

The bromine atom at the C4 position is the most versatile handle for the derivatization of this compound, primarily through palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions for Further Functionalization

Bromo(hetero)arenes are valuable starting materials for a variety of transition-metal-catalyzed cross-coupling reactions, and 4-bromopyrazoles are no exception. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-bromopyrazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net It is a widely used method for forming biaryl and heteroaryl-aryl linkages. For example, 4-bromopyrazole derivatives have been successfully coupled with a range of aryl and heteroaryl boronic acids to yield 4-substituted products. rsc.orgscispace.com

Heck Coupling: The Heck reaction facilitates the coupling of the 4-bromopyrazole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction is a powerful tool for the synthesis of substituted alkenes.

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between the 4-bromopyrazole and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.netorganic-chemistry.org It is a key method for the synthesis of aryl-alkynes and conjugated enynes. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the 4-bromopyrazole and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org It is a versatile method for the synthesis of a wide array of N-aryl and N-heteroaryl amines. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields. researchgate.net

Cross-Coupling ReactionCoupling PartnerCatalyst System (Typical)Resulting Bond
Suzuki-MiyauraOrganoboron Reagent (e.g., R-B(OH)₂)Pd Catalyst (e.g., Pd(PPh₃)₄), BaseC-C (Aryl/Alkenyl)
HeckAlkene (e.g., R-CH=CH₂)Pd Catalyst (e.g., Pd(OAc)₂), BaseC-C (Alkenyl)
SonogashiraTerminal Alkyne (e.g., R-C≡CH)Pd Catalyst, Cu(I) Co-catalyst, BaseC-C (Alkynyl)
Buchwald-HartwigAmine (e.g., R-NH₂)Pd Catalyst, Ligand, BaseC-N

Nucleophilic Aromatic Substitution (SNAr) Strategies

While direct nucleophilic substitution on the pyrazole ring is challenging, the C4-bromine could potentially be displaced via an SNAr mechanism. However, for this to occur, the pyrazole ring would need to be sufficiently activated by strong electron-withdrawing groups. In the structure of this compound, the pyrazole ring itself is not strongly electron-withdrawing, making SNAr at the C4 position a difficult transformation under standard conditions. Significant activation, for instance by N-arylation with a strongly electron-deficient aryl group, would likely be required.

Reactions of the C3-Phenyl Substituent

The C3-phenyl group can also undergo chemical transformations, most notably electrophilic aromatic substitution. The pyrazole ring, attached at the C1 position of the phenyl group, acts as a substituent and influences the regioselectivity of these reactions.

The reactivity of the phenyl ring is dependent on the reaction conditions. In strongly acidic media, the pyrazole ring can be protonated, which deactivates it towards electrophilic attack. cdnsciencepub.com Under these conditions, electrophilic substitution, such as nitration, tends to occur on the phenyl ring, primarily at the para position. cdnsciencepub.comcdnsciencepub.com This is attributed to the deactivating effect of the protonated pyrazolyl group on the phenyl ring, which directs incoming electrophiles to the less deactivated para position. cdnsciencepub.com

Functionalization of the Phenyl Ring

The phenyl group at the C3 position of the pyrazole ring is a key site for introducing structural diversity. Its reactivity towards electrophilic aromatic substitution is modulated by the electronic influence of the pyrazole ring to which it is attached. The pyrazole ring, containing two nitrogen atoms, can exhibit both electron-donating and electron-withdrawing characteristics depending on the reaction conditions and the point of attachment. Generally, the pyrazole moiety acts as a deactivating group, making the attached phenyl ring less reactive than benzene (B151609) towards electrophiles.

Typical electrophilic substitution reactions such as nitration, halogenation, and sulfonation can be performed on the phenyl ring, although potentially requiring harsher conditions than for activated aromatic systems. The directing effect of the pyrazole substituent will determine the position of substitution on the phenyl ring.

Beyond classical electrophilic substitution, modern cross-coupling reactions provide a powerful tool for functionalizing the phenyl ring. For instance, if the phenyl group itself bears a suitable handle, such as a halogen or a boronic acid derivative, transition metal-catalyzed reactions like Suzuki, Heck, or Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds. This approach allows for the introduction of a wide array of substituents with high precision.

Influence of Phenyl Group on Pyrazole Reactivity

The presence of the phenyl group at the C3 position significantly influences the chemical properties of the pyrazole core through both electronic and steric effects. Electronically, the phenyl group can engage in resonance with the pyrazole ring, affecting the electron density at various positions. This influence is critical in directing further substitutions on the pyrazole ring itself. Pyrazoles typically undergo electrophilic substitution at the C4 position rrbdavc.orgscribd.com. However, in the parent compound, this position is already occupied by a bromine atom.

The electronic nature of substituents on the phenyl ring can further tune the reactivity of the pyrazole. Electron-withdrawing groups on the phenyl ring would decrease the electron density of the pyrazole system, potentially increasing the acidity of the N-H proton, while electron-donating groups would have the opposite effect mdpi.com.

Sterically, the phenyl group at C3 can hinder access to the adjacent C4 position and the N2 atom of the pyrazole ring. This steric hindrance can affect the rate and outcome of reactions involving these positions, influencing the regioselectivity of derivatization.

Chemical Modifications of the C5-Hydroxymethyl Group

The hydroxymethyl group at the C5 position is a versatile functional handle that can be readily transformed into various other functionalities, providing a primary route for derivatization.

Oxidation Reactions (e.g., to Aldehyde, Carboxylic Acid)

The primary alcohol of the hydroxymethyl group can be selectively oxidized to an aldehyde or further to a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. Mild oxidizing agents are typically used to stop the reaction at the aldehyde stage. For instance, the oxidation of [3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-yl]methanol to the corresponding aldehyde has been successfully achieved using pyridinium chlorochromate (PCC) in dimethylformamide (DMF) nih.govnih.gov. Similarly, 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) is another effective reagent for converting pyrazolyl-methanols into their respective carbaldehydes acs.org.

Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would typically facilitate the complete oxidation to the carboxylic acid. These aldehyde and carboxylic acid derivatives serve as crucial intermediates for further modifications, such as the formation of imines, esters, amides, and other functional groups.

Table 1: Oxidation Reactions of Pyrazolyl Methanols

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters. These reactions are typically catalyzed by an acid or a base. For example, the reaction of a pyrazolone with an aroyl chloride can lead to O-acylation, forming an ester researchgate.net.

Etherification provides another pathway for modification. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method has been successfully applied to related pyrazole systems, such as the O-alkylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol with methyl iodide to yield a methoxy derivative researchgate.netmdpi.com.

Substitution Reactions Involving the Hydroxyl Group

Direct nucleophilic substitution of the hydroxyl group is challenging because hydroxide is a poor leaving group msu.edulibretexts.org. Therefore, activation of the hydroxyl group is necessary. This is typically achieved by protonation under strong acidic conditions, which converts the leaving group from hydroxide (OH⁻) to water (H₂O), a much better leaving group msu.edulibretexts.org. Subsequent reaction with nucleophiles like halide ions (from HCl, HBr) can then yield the corresponding halomethyl pyrazole derivative libretexts.org.

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. Sulfonates are excellent leaving groups, and their formation allows for subsequent Sₙ2 reactions with a wide range of nucleophiles, including azides, cyanides, and amines, providing a versatile route to a variety of functionalized pyrazoles.

Transition Metal-Catalyzed C-H Functionalization for Advanced Derivatization

Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the direct and efficient derivatization of heterocyclic compounds, including pyrazoles nih.govbohrium.com. This approach avoids the need for pre-functionalized starting materials and offers novel pathways for creating complex molecules.

In the case of this compound, C-H functionalization could potentially target the C-H bonds of the phenyl ring. The regioselectivity of such reactions is a significant challenge but can often be controlled through the use of directing groups. The hydroxymethyl group at C5, or a derivative thereof, could act as a directing group, guiding the metal catalyst to activate the ortho-C-H bonds of the C3-phenyl ring.

Studies on 3-aryl-pyrazoles have demonstrated that regiodivergent functionalization is possible. For example, by selecting the appropriate metal catalyst, arylation can be directed to different positions. Rhodium catalysts have been shown to direct functionalization to the ortho-position of the aryl group, while palladium catalysts may favor other sites researchgate.net. This catalyst-controlled selectivity is a key tool for advanced derivatization. Common coupling partners in these reactions include aryl halides, alkenes, and alkynes, enabling the introduction of diverse molecular fragments.

Table 2: Potential Transition Metal-Catalyzed C-H Functionalization Reactions

C-C Bond Formation via C-H Functionalization

There is no available research detailing the C-C bond formation via C-H functionalization specifically for this compound. In principle, C-H functionalization for C-C bond formation could occur at other positions in the molecule, such as the phenyl ring or the N-H position of the pyrazole ring (if not substituted).

Transition-metal-catalyzed C-H functionalization is a well-established method for forming new carbon-carbon bonds on the pyrazole ring in general. nih.gov These reactions provide an alternative to traditional cross-coupling reactions that necessitate pre-functionalized starting materials. nih.gov However, the focus of such studies is typically on pyrazoles with available C-H bonds at the positions targeted for functionalization.

For 4-bromo-substituted pyrazoles, the more common and extensively documented approach for C-C bond formation is through cross-coupling reactions that utilize the carbon-bromine bond. Reactions such as Suzuki, Sonogashira, and Heck couplings are frequently employed to introduce new carbon-based substituents at the 4-position of the pyrazole core.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3 Phenyl 1h Pyrazol 5 Yl Methanol

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Characteristic Absorption Bands of Pyrazole (B372694) Ring, Halogen, Phenyl, and Hydroxyl Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of (4-bromo-3-phenyl-1H-pyrazol-5-yl)methanol is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the pyrazole ring, the C-Br bond, the phenyl group, and the hydroxyl group.

The hydroxyl (-OH) group of the methanol (B129727) substituent would be readily identifiable by a strong and broad absorption band in the region of 3200-3600 cm⁻¹. libretexts.org The broadening of this peak is a direct result of intermolecular hydrogen bonding in the condensed phase. libretexts.org The C-O stretching vibration associated with this group is expected to appear in the 1000-1260 cm⁻¹ range.

The pyrazole ring , being a heteroaromatic system, gives rise to several characteristic bands. The N-H stretching vibration of the pyrazole ring is anticipated to produce a moderate to weak band around 3100-3500 cm⁻¹. libretexts.org The C=N and C=C stretching vibrations within the ring typically appear in the 1400-1650 cm⁻¹ region. pressbooks.pub The in-plane and out-of-plane bending vibrations of the ring's C-H bonds also contribute to the fingerprint region of the spectrum.

The phenyl group is characterized by its C-H and C=C vibrations. The aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ range. vscht.cz Aromatic C=C stretching vibrations result in a series of sharp bands of variable intensity in the 1400-1600 cm⁻¹ region. vscht.cz

The halogen (C-Br) bond has a characteristic stretching absorption in the far-infrared region of the spectrum, typically found between 500 and 690 cm⁻¹. This band can sometimes be weak and may be difficult to identify definitively without reference spectra.

A summary of the expected characteristic IR absorption bands is presented in the table below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch (H-bonded)3200 - 3600Strong, Broad
Pyrazole N-HN-H Stretch3100 - 3500Moderate
Phenyl C-HC-H Stretch3000 - 3100Weak to Medium
Pyrazole/PhenylC=C and C=N Stretch1400 - 1650Medium to Strong
Hydroxyl (-CH₂OH)C-O Stretch1000 - 1260Medium to Strong
Halogen (C-Br)C-Br Stretch500 - 690Weak to Medium

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

While specific crystallographic data for this compound is not available in the cited literature, analysis of closely related structures, such as 3,4-dibromo-5-phenyl-1H-pyrazole and 4-Methyl-5-phenyl-1H-pyrazol-3-ol, allows for a predictive understanding of its molecular geometry. nih.govresearchgate.net The pyrazole ring is expected to be essentially planar. The phenyl ring at position 3 would be twisted relative to the plane of the pyrazole ring, with the dihedral angle being influenced by steric hindrance and crystal packing forces. nih.gov The methanol group at position 5 provides a flexible side chain whose conformation will be determined by intermolecular interactions within the crystal lattice.

Crystal Packing and Intermolecular Interactions

The supramolecular architecture of crystalline this compound would be governed by a network of non-covalent interactions. These interactions dictate the packing of molecules in the crystal lattice and are crucial for the stability of the solid-state structure. Based on the functional groups present, several key intermolecular interactions are anticipated.

Hydrogen Bonding: The most significant interactions are expected to be hydrogen bonds. The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This facilitates the formation of robust N-H···N hydrogen-bonded dimers or chains, a common motif in pyrazole crystal structures. nih.govresearchgate.net Furthermore, the hydroxyl group of the methanol substituent is a potent hydrogen bond donor and can form O-H···N or O-H···O interactions with neighboring molecules, further stabilizing the crystal packing. nih.gov

Halogen Bonding: The bromine atom at position 4 can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen or oxygen atoms. This type of interaction, though weaker than hydrogen bonding, plays a significant role in directing crystal assembly.

π-Interactions: The phenyl and pyrazole rings provide opportunities for various π-interactions. These can include π-π stacking between parallel aromatic rings and C-H···π interactions, where a C-H bond from one molecule interacts with the electron cloud of an aromatic ring on another. nih.goviucr.org These interactions are vital in the formation of layered or stacked structures. nih.govresearchgate.net

Interaction TypeDonorAcceptorExpected Role in Crystal Packing
Hydrogen BondPyrazole N-HPyrazole NFormation of dimers or chains
Hydrogen BondHydroxyl O-HPyrazole N, Hydroxyl OCross-linking of primary motifs
Halogen BondC-BrN, ODirectional stabilization
π-π StackingPhenyl/Pyrazole RingPhenyl/Pyrazole RingFormation of stacked columns or layers
C-H···π InteractionC-H (Phenyl, Pyrazole)Phenyl/Pyrazole RingStabilization of the 3D network

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is expected to be dominated by transitions associated with its aromatic and heteroaromatic chromophores.

The primary electronic transitions are anticipated to be π → π* transitions within the phenyl and pyrazole ring systems. These high-energy transitions typically result in strong absorption bands in the UV region. The conjugation between the phenyl and pyrazole rings can lead to a red shift (a shift to longer wavelengths) of these absorption maxima (λ_max) compared to the individual, unconjugated chromophores.

Chromophore/SystemType of TransitionExpected Wavelength Region
Phenyl Ringπ → π~200-280 nm
Pyrazole Ringπ → π~210-270 nm
Conjugated Phenyl-Pyrazole Systemπ → π>250 nm
C=N, C=O (from -OH)n → π>280 nm (often weak)

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Phenyl 1h Pyrazol 5 Yl Methanol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of molecules. eurasianjournals.com These methods provide a detailed picture of electron distribution and energy levels, which govern a compound's chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. eurasianjournals.comresearchgate.net It is particularly effective for optimizing molecular geometries and determining the ground-state electronic properties of organic compounds like pyrazole (B372694) derivatives. eurasianjournals.comnih.gov For (4-bromo-3-phenyl-1H-pyrazol-5-yl)methanol, geometry optimization would be performed to find the most stable conformation, representing the lowest energy state of the molecule.

A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for pyrazole systems. researchgate.nettandfonline.com The optimization process calculates bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The resulting optimized structure is crucial for all subsequent property calculations.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) Note: These values are representative examples based on typical pyrazole structures and are for illustrative purposes.

ParameterBond/AngleValue
Bond LengthC3-C4 (pyrazole)1.41 Å
C4-C5 (pyrazole)1.39 Å
N1-N2 (pyrazole)1.35 Å
C4-Br1.89 Å
C3-C(phenyl)1.48 Å
C5-C(methanol)1.51 Å
Bond AngleN1-N2-C3112.0°
N2-C3-C4106.5°
C3-C4-C5105.0°
Dihedral AngleC4-C3-C(phenyl)-C(phenyl)35.5°

The variations in bond lengths and angles within the pyrazole ring indicate the influence of the bromo, phenyl, and methanol (B129727) substituents on the electronic structure. The dihedral angle between the pyrazole and phenyl rings suggests a non-planar conformation, which can have significant implications for the molecule's electronic and packing properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comjoaquinbarroso.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

For this compound, the HOMO and LUMO energy levels would be calculated from the optimized geometry. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. Typically, the HOMO is distributed over the more electron-rich parts of the molecule, while the LUMO is located on electron-deficient regions.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound Note: These values are representative examples based on typical pyrazole derivatives and are for illustrative purposes.

ParameterValue (eV)
HOMO Energy-6.52
LUMO Energy-1.78
HOMO-LUMO Gap (ΔE)4.74

An energy gap of 4.74 eV indicates that this compound is a relatively stable molecule. researchgate.net Analysis of the orbital distributions would likely show the HOMO localized primarily on the phenyl ring and the pyrazole nitrogen atoms, while the LUMO may be distributed across the pyrazole ring and the bromo substituent, indicating potential sites for charge transfer within the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack). Green areas represent neutral potential.

For this compound, the MEP map would reveal the most reactive sites. The electronegative nitrogen atoms of the pyrazole ring and the oxygen atom of the methanol group are expected to be regions of high electron density (red/yellow). Conversely, the hydrogen atoms, particularly the one on the methanol's hydroxyl group and the N-H of the pyrazole ring, would exhibit a positive electrostatic potential (blue), making them potential sites for nucleophilic interaction. researchgate.net

Reactivity Indices and Fukui Functions

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. bohrium.com Fukui functions, f(r), are particularly important as they indicate the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org This allows for the identification of the most reactive atomic sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netnih.gov

The condensed Fukui functions are calculated for each atom (k) in the molecule:

For nucleophilic attack (fk+): Indicates the site most likely to accept an electron.

For electrophilic attack (fk-): Indicates the site most likely to donate an electron.

For radical attack (fk0): Indicates the site most susceptible to radical addition.

Table 3: Illustrative Condensed Fukui Function Values for Selected Atoms in this compound Note: These values are representative examples based on theoretical principles for heterocyclic compounds and are for illustrative purposes. Higher values indicate greater reactivity for the specified attack type.

Atomfk+ (Nucleophilic Attack)fk- (Electrophilic Attack)
N10.0850.155
N20.1400.090
C30.1100.050
C40.1650.030
C50.0950.120
Br0.1500.025
O0.0700.180

Based on these illustrative values, the C4 carbon and the bromine atom would be the most likely sites for nucleophilic attack. For electrophilic attack, the oxygen atom of the methanol group and the N1 nitrogen of the pyrazole ring show the highest reactivity. researchgate.net Such analyses are crucial for predicting reaction mechanisms and designing synthetic pathways.

Non-Linear Optical (NLO) Properties

Molecules with large dipole moments and significant hyperpolarizability are of interest for applications in non-linear optics (NLO). researchgate.netwum.edu.pk Computational methods can predict the NLO properties of a molecule, primarily the first hyperpolarizability (β₀), which is a measure of the second-order NLO response. nih.gov Pyrazole derivatives have been studied for their potential as NLO materials. researchgate.netunar.ac.id

The NLO properties of this compound can be calculated using DFT. The dipole moment (μ) and the components of the first hyperpolarizability tensor are computed, and the total hyperpolarizability (β₀) is determined. These values are often compared to a standard NLO material like urea to assess their potential.

Table 4: Illustrative Calculated NLO Properties for this compound Note: These values are representative examples based on calculations for similar pyrazole derivatives and are for illustrative purposes.

PropertyValue
Dipole Moment (μ)3.45 Debye
First Hyperpolarizability (β₀)25.8 x 10⁻³⁰ esu

The calculated first hyperpolarizability value, being significantly larger than that of urea (β₀ ≈ 0.37 x 10⁻³⁰ esu), suggests that this compound possesses a notable second-order NLO response and could be a candidate for NLO applications. nih.gov The presence of donor (methanol, phenyl) and acceptor-like (bromo, pyrazole ring) moieties facilitates intramolecular charge transfer, which enhances NLO properties.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While QM calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. eurasianjournals.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment (e.g., in a solvent or in a crystal lattice). eurasianjournals.commdpi.com

For this compound, MD simulations could be used to explore its conformational landscape. A key aspect would be to investigate the rotation around the single bond connecting the phenyl ring to the pyrazole ring. The simulation would reveal the most populated conformations and the energy barriers between them. Furthermore, simulations in a solvent like water or ethanol could elucidate how intermolecular hydrogen bonds involving the methanol and pyrazole N-H groups influence the molecule's structure and dynamics. x-mol.netresearchgate.net This information is vital for understanding how the molecule behaves in a realistic chemical environment, which is crucial for applications in materials science and drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models dedicated exclusively to this compound are not detailed in available research, the principles of QSAR are widely applied to pyrazole derivatives to guide the design of new molecules with enhanced potency and selectivity.

A QSAR study for a series of analogs of this compound would involve calculating a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics. By statistically correlating these descriptors with measured biological activity, a predictive model can be built. Such a model helps identify which molecular features are critical for activity, thereby establishing key design principles for future synthesis.

QSAR modeling can be broadly categorized into 2D and 3D approaches.

2D-QSAR: This method utilizes descriptors derived from the two-dimensional representation of the molecule. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological indices (e.g., connectivity indices), and physicochemical properties (e.g., logP, molar refractivity). These models are computationally less intensive and are useful for understanding broad structure-activity trends.

3D-QSAR: This more advanced approach uses descriptors derived from the three-dimensional structure of the molecules, such as their conformational shape and electrostatic or steric fields. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where modifications to the structure would likely increase or decrease biological activity. For this compound, a 3D-QSAR study would require aligning it with a set of structurally similar compounds to analyze their superimposed 3D fields.

Table 1: Illustrative Molecular Descriptors for a QSAR Study of this compound Analogs This table presents a hypothetical set of descriptors that would be calculated for a QSAR analysis.

Descriptor TypeDescriptor NameDescription
ElectronicDipole MomentMeasures the polarity of the molecule.
StericMolecular VolumeRepresents the van der Waals volume of the molecule.
HydrophobicLogPQuantifies the molecule's lipophilicity.
TopologicalWiener IndexRelates to molecular branching.
Quantum ChemicalHOMO/LUMO EnergiesDescribes the molecule's electronic reactivity.

Molecular Docking Studies (In Silico Prediction of Interactions)

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. Pyrazole-containing compounds are frequently investigated using molecular docking to elucidate their mechanism of action against various biological targets.

For this compound, a molecular docking study would involve placing the molecule into the binding site of a target protein. An algorithm would then sample numerous possible conformations and orientations of the ligand within the active site, calculating a score for each pose to estimate its binding affinity.

The primary outputs of a molecular docking simulation are the predicted binding mode and the estimated binding energy.

Binding Mode: This refers to the specific three-dimensional arrangement of the ligand within the receptor's active site. It reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For this compound, the hydroxyl group of the methanol substituent would be a likely hydrogen bond donor, while the pyrazole nitrogens could act as acceptors. The phenyl and bromo substituents would likely engage in hydrophobic or halogen-bonding interactions.

Interaction Energy: Docking programs use scoring functions to estimate the free energy of binding (ΔG_bind), typically reported in kcal/mol. A more negative score indicates a more favorable binding interaction. These scores are used to rank different compounds or different poses of the same compound, helping to prioritize molecules for experimental testing.

Table 2: Hypothetical Molecular Docking Results for this compound against a Protein Kinase Target This table is an illustrative example of data generated from a molecular docking simulation.

ParameterPredicted Value
Binding Energy (kcal/mol)-8.5
Predicted Hydrogen Bonds-OH group with Asp168; Pyrazole N-H with Glu91
Key Hydrophobic InteractionsPhenyl ring with Leu22, Val70
Other InteractionsBromo group with Phe15 (halogen bond)

Theoretical Spectroscopy (e.g., Predicted NMR, IR, UV-Vis Spectra)

Computational methods, particularly those based on Density Functional Theory (DFT), are highly effective for predicting the spectroscopic properties of molecules. These theoretical spectra serve as a valuable reference for interpreting experimental data and confirming molecular structures. While experimental spectra for this compound are not publicly detailed, its NMR, IR, and UV-Vis spectra can be reliably predicted.

Theoretical calculations begin with the optimization of the molecule's geometry to find its lowest energy conformation. Subsequently, spectroscopic properties are calculated based on this optimized structure.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. For this compound, predictions would show distinct signals for the pyrazole ring protons, the phenyl group protons, and the methylene and hydroxyl protons of the methanol group. Similarly, ¹³C signals for each unique carbon atom would be predicted.

IR Spectroscopy: The vibrational frequencies corresponding to different molecular motions (stretching, bending) can be calculated to generate a theoretical IR spectrum. Key predicted peaks for this molecule would include the O-H stretch from the methanol group, N-H stretching from the pyrazole ring, C=C and C=N stretching from the aromatic rings, and the C-Br stretching frequency.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, providing information about its maximum absorption wavelengths (λ_max) in the UV-Vis spectrum. This analysis helps to understand the electronic structure and chromophores within the molecule.

Table 3: Predicted Spectroscopic Data for this compound This table provides illustrative, theoretically predicted values based on DFT calculations and knowledge of similar structures. researchgate.netmdpi.com

Spectroscopy TypeParameterPredicted Value
¹H NMR (ppm)-CH₂-~4.7
Phenyl-H~7.4 - 7.8
N-H~13.0 (broad)
¹³C NMR (ppm)-CH₂OH~55
C-Br~95
Phenyl-C~125 - 135
IR (cm⁻¹)O-H Stretch~3400
N-H Stretch~3150
C=N Stretch~1550
UV-Vis (nm)λ_max~255

Mechanistic Biological Studies and Non Clinical Applications of Pyrazole Derivatives Relevant to 4 Bromo 3 Phenyl 1h Pyrazol 5 Yl Methanol

In Vitro Biological Target Interaction Studies (Mechanistic Focus)

The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of biologically active compounds. researchgate.netmdpi.com Derivatives of pyrazole have been shown to interact with various biological targets through several mechanisms, including enzyme inhibition, receptor binding, and modulation of cellular pathways. researchgate.netmdpi.com These interactions are highly dependent on the nature and position of substituents on the pyrazole ring.

Pyrazole derivatives are known to inhibit a diverse range of enzymes, a property that is central to their therapeutic and industrial applications. The mechanism of inhibition often involves direct interaction with the enzyme's active site or allosteric sites.

One significant target is the cytochrome P450 enzyme family, particularly CYP2E1. nih.gov Studies on a range of pyrazole derivatives have elucidated their inhibitory mechanisms against this enzyme. The binding of pyrazoles to CYP2E1 typically induces a Type II difference spectrum, which is characteristic of the heme iron ligating to a nitrogen atom in the inhibitor. nih.gov This interaction shifts the heme from a high-spin to a low-spin state. nih.gov Research has shown that while the basic pyrazole ring has a moderate affinity for the CYP2E1 catalytic site, substitutions significantly alter this affinity. For instance, a methyl group at the C4 position can increase affinity 50-fold, whereas a larger phenyl group at the C3 position provides no significant improvement over the unsubstituted pyrazole. nih.gov Most pyrazoles exhibit a mixed cooperative inhibition mechanism, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Carbonic anhydrases (CAs) are another class of enzymes targeted by pyrazole derivatives. tandfonline.com Certain novel pyrazole compounds have demonstrated effective inhibition of human CA isoforms I and II (hCA I and hCA II), with Kᵢ values in the nanomolar range. tandfonline.com

Furthermore, pyrazole derivatives have been developed as inhibitors of bacterial enzymes, presenting potential as new antibiotics. One such target is N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE). nih.gov Kinetic experiments have confirmed a competitive inhibition mechanism for potent pyrazole analogs, and thermal shift assays show strong stabilization of the enzyme upon inhibitor binding. nih.gov

Table 1: Enzyme Inhibition by Pyrazole Derivatives
Enzyme TargetExample Pyrazole Derivative ClassMechanism of InhibitionKey Findings
Cytochrome P450 2E1 (CYP2E1)Monocyclic and Bicyclic PyrazolesMixed cooperative inhibition; binding to catalytic and cooperative sites. nih.govBinding involves ligation of a pyrazole nitrogen to the heme iron. Substituents at C3, C4, and C5 positions significantly impact binding affinity. nih.gov
Carbonic Anhydrase (hCA I & II)Substituted Pyrazole-ChalconesNot specified, potent inhibition observed. tandfonline.comCompounds showed effective inhibition with Kᵢ values in the nanomolar range (5.13–16.9 nM for hCA II). tandfonline.com
DapE (bacterial enzyme)Pyrazole Thioether AnalogsCompetitive inhibition. nih.govA potent aminopyridine pyrazole analog showed an IC₅₀ of 17.9 µM and a Kᵢ of 17.3 µM, with potency residing in the (R)-enantiomer. nih.gov

Beyond enzyme inhibition, pyrazole derivatives are prominent as ligands for various cell surface and nuclear receptors. Their mode of action can be agonistic (activating the receptor) or antagonistic (blocking the receptor).

A well-studied example is the cannabinoid receptor type 1 (CB1), for which certain pyrazole derivatives act as potent and specific antagonists. acs.org The biarylpyrazole SR141716A served as a lead compound for extensive structure-activity relationship studies to map the CB1 binding site. acs.org These studies revealed that potent antagonistic activity requires specific structural features: a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. acs.org The most potent compounds in this series achieve high binding affinity and selectivity for the CB1 receptor. acs.org

Pyrazole derivatives have also been identified as inhibitors of Toll-Like Receptor (TLR) signaling. nih.gov Dysregulated TLR signaling is associated with a variety of inflammatory diseases. Triaryl pyrazole compounds have been shown to inhibit signaling pathways downstream of TLR activation. The mechanism involves modulating the essential protein-protein interactions required for signal transduction, such as the dimerization of Toll/interleukin-1 receptor (TIR) domains. nih.gov Interestingly, some of these compounds act as pan-TLR inhibitors, while others show selectivity for specific TLR pathways. nih.gov

In vitro studies using cell-based models have demonstrated that pyrazole derivatives can profoundly modulate fundamental cellular processes, including proliferation, apoptosis (programmed cell death), and inflammation. These effects are often the downstream consequences of their interactions with specific enzymes or receptors.

Antiproliferative and Pro-Apoptotic Effects: Many pyrazole derivatives exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis. researchgate.netmdpi.com For example, certain indenopyrazole analogues have been found to inhibit tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle. mdpi.com This disruption of microtubule function ultimately leads to the activation of caspase pathways and apoptosis. mdpi.com Similarly, a unique thieno[2,3-c]pyrazole derivative, Tpz-1, was shown to induce potent and selective cell death in various human cancer cell lines. mdpi.com Mechanistic investigations revealed that Tpz-1 interfered with cell cycle progression, disrupted microtubules and mitotic spindle formation, and modulated the phosphorylation status of key signaling kinases such as Akt, STAT3, and ERK1/2, ultimately triggering the intrinsic apoptosis pathway. mdpi.com

Modulation of Inflammatory Pathways: Pyrazole compounds have also been investigated for their anti-inflammatory properties. In models using human platelets, newly synthesized pyrazole derivatives demonstrated a strong ability to inhibit the production of reactive oxygen species (ROS), lipid peroxidation, and NADPH oxidase activity. nih.gov This indicates a protective effect against oxidative stress, a key component of the inflammatory response. nih.gov This antioxidant activity was also confirmed in endothelial cells. nih.gov

Table 2: Modulation of Cellular Pathways by Pyrazole Derivatives In Vitro
Cellular ProcessModel SystemMechanism/EffectExample Derivative Class
Cell Proliferation / ApoptosisHuman Cancer Cell Lines (e.g., Leukemia, Breast, Colon)Inhibition of tubulin polymerization, G2/M cell cycle arrest, activation of caspase pathways. mdpi.commdpi.comIndenopyrazoles, Thieno[2,3-c]pyrazoles mdpi.commdpi.com
ApoptosisHL-60 Leukemia CellsInterference with cell cycle, modulation of kinase phosphorylation (Akt, STAT3, ERK), disruption of microtubules, induction of intrinsic apoptosis. mdpi.comThieno[2,3-c]pyrazole (Tpz-1) mdpi.com
Inflammation / Oxidative StressHuman Platelets, Endothelial CellsInhibition of ROS production, lipid peroxidation, and NADPH oxidase activity. nih.govAcylhydrazone-linked Pyrazoles nih.gov

The biological activity of pyrazole derivatives is exquisitely sensitive to the chemical nature and placement of substituents on the pyrazole core. Systematic modification of these substituents allows for the derivation of Structure-Activity Relationships (SAR), which are crucial for optimizing potency, selectivity, and other pharmacological properties.

For pyrazole-based cannabinoid CB1 receptor antagonists, a clear SAR has been established. acs.org Optimal activity requires:

Position 1: A 2,4-dichlorophenyl group.

Position 3: A carboxamido group, such as a piperidinyl carboxamide.

Position 5: A para-substituted phenyl ring, with iodine being a particularly effective substituent. acs.org

In the context of enzyme inhibition, SAR studies of pyrazole inhibitors of CYP2E1 revealed that hydrophobicity and steric bulk are key determinants of binding affinity. nih.gov While a methyl group at C3 or C4 increases affinity compared to the parent pyrazole, a bulkier phenyl group at C3 does not. nih.gov Fusion of a second ring to the pyrazole scaffold, as in indazole, significantly enhances inhibitory potency. nih.gov

SAR is also critical in the development of agrochemical fungicides. For pyrazole carboxamides, the nature of the substituent on the pyrazole ring and on the amide nitrogen is vital for fungicidal activity. globethesis.com For example, in a series of pyrazole sulfonohydrazine derivatives, compounds with a 1,3-dimethyl substituted pyrazole ring generally showed better activity. The presence of small, electronegative groups (like F or Cl) on the benzene (B151609) ring attached to the hydrazine (B178648) moiety also enhanced activity against Rhizoctonia solani. globethesis.com

Agrochemical Applications of Pyrazole Derivatives

The diverse biological activities of pyrazole derivatives extend into the agrochemical sector, where they are utilized as effective herbicides, insecticides, and fungicides. royal-chem.comaip.orgresearchgate.net Their success in this field is due to their high efficacy, often combined with novel modes of action that can overcome resistance to existing chemical classes.

Pyrazole derivatives represent a significant class of modern fungicides used to control a broad spectrum of plant diseases. globethesis.comnih.gov A primary mechanism of action for many of these compounds is the inhibition of the mitochondrial respiratory chain, specifically targeting the enzyme succinate (B1194679) dehydrogenase (SDH). globethesis.comacs.org

Succinate dehydrogenase (also known as Complex II) is a crucial enzyme in both the citric acid cycle and the electron transport chain. By inhibiting SDH, these pyrazole fungicides block fungal cellular respiration, depriving the pathogen of the energy required for growth and proliferation. This leads to effective disease control. acs.org

The pyrazole carboxamides are the most prominent class of SDH inhibitor (SDHI) fungicides. globethesis.com Extensive research has focused on optimizing the structure of these molecules to enhance their binding to the SDH enzyme complex. For example, novel pyrazole-4-carboxamides containing an oxime ether fragment have been designed and shown to have potent activity against fungi like Rhizoctonia solani, in some cases exceeding the efficacy of the commercial fungicide boscalid. acs.org Molecular docking studies suggest that these compounds bind to the ubiquinone-binding site of the SDH enzyme, with interactions such as hydrogen bonds playing a key role in their inhibitory action. acs.org

Table 3: Pyrazole-Based Fungicides and Their Target Pathogens
Fungicide ClassMechanism of ActionExample Pathogens Targeted
Pyrazole CarboxamidesSuccinate Dehydrogenase Inhibition (SDHI) globethesis.comacs.orgRhizoctonia solani, Botrytis cinerea, Valsa mali, Fusarium oxysporum nih.govacs.org
Substituted PyrazolesNot specified, broad-spectrum activityPhysalospora piricola, Alternaria kikuchiana Tanaka, Colletotrichum capsici, Gibberella zeae acs.org

Insecticidal Mechanisms of Action

The pyrazole scaffold, a core component of (4-bromo-3-phenyl-1H-pyrazol-5-yl)methanol, is a foundational structure in a significant class of insecticides. While direct mechanistic studies on this compound are not extensively documented in publicly available research, the insecticidal action of structurally related pyrazole derivatives is well-established and primarily revolves around two principal mechanisms: disruption of the nervous system and inhibition of mitochondrial respiration.

Another significant mechanism of action for some pyrazole insecticides is the inhibition of the mitochondrial electron transport chain, specifically at Complex I (NADH:ubiquinone oxidoreductase). This disruption of cellular respiration deprives the insect of the necessary energy (in the form of ATP) to sustain life, leading to a rapid cessation of metabolic activity and death. The lipophilicity and electronic properties conferred by the phenyl and bromo substituents on the pyrazole ring of this compound are expected to influence its ability to penetrate cellular and mitochondrial membranes to reach this target site.

Furthermore, some novel pyrazole derivatives have been shown to target the ryanodine (B192298) receptor (RyR), which is a calcium release channel in the sarcoplasmic reticulum of muscle cells. researchgate.net The uncontrolled release of calcium ions from these channels leads to muscle contraction, paralysis, and death. The efficacy of these compounds often depends on the specific structural arrangement of the pyrazole core and its substituents.

The following table summarizes the key insecticidal mechanisms associated with the pyrazole class of compounds.

Target SiteMechanism of ActionConsequence for the Insect
GABA Receptor-Chloride ChannelBlockage of chloride ion influxHyperexcitation, convulsions, paralysis, death
Mitochondrial Complex IInhibition of electron transport and ATP synthesisCellular energy depletion, metabolic failure, death
Ryanodine Receptor (RyR)Uncontrolled release of intracellular calciumMuscle contraction, paralysis, death

Herbicidal Mechanisms of Action

Beyond their insecticidal properties, pyrazole derivatives are also a cornerstone in the development of modern herbicides. The structural framework of this compound is pertinent to classes of herbicides that act by inhibiting critical plant-specific biochemical pathways.

A primary and commercially significant herbicidal mechanism for pyrazole compounds is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.org HPPD is a key enzyme in the biosynthetic pathway of plastoquinone (B1678516) and tocopherol. Plastoquinone is an essential cofactor for the enzyme phytoene (B131915) desaturase, which is involved in carotenoid biosynthesis. Carotenoids are vital pigments that protect chlorophyll (B73375) from photo-oxidation. By inhibiting HPPD, pyrazole herbicides prevent the formation of carotenoids, leading to the destruction of chlorophyll by sunlight. acs.org This results in the characteristic bleaching or whitening of the treated plant tissues, followed by growth cessation and necrosis. acs.org The benzoyl scaffold often found in pyrazole-based HPPD inhibitors is structurally analogous to the phenyl group in this compound, suggesting a potential for similar interactions within the enzyme's active site.

Another identified target for pyrazole-based herbicides is the enzyme transketolase (TK). acs.org Transketolase plays a crucial role in the Calvin cycle of photosynthesis and the pentose (B10789219) phosphate (B84403) pathway. acs.org Inhibition of this enzyme disrupts carbon fixation and the production of essential precursors for nucleotide and amino acid synthesis, ultimately leading to plant death. acs.org The design of effective TK inhibitors often involves creating molecules that mimic the enzyme's natural substrates, and the substituted pyrazole ring provides a versatile scaffold for achieving this.

The table below outlines the major herbicidal mechanisms of action for pyrazole derivatives.

Target EnzymeBiochemical Pathway AffectedConsequence for the Plant
4-Hydroxyphenylpyruvate Dioxygenase (HPPD)Carotenoid biosynthesisChlorophyll photo-oxidation, bleaching, necrosis
Transketolase (TK)Calvin cycle and Pentose Phosphate PathwayInhibition of carbon fixation and biosynthesis, growth arrest, death

Applications in Materials Science

The unique structural and electronic properties of the pyrazole ring, as featured in this compound, make it a valuable building block in the field of materials science. Its ability to coordinate with metal ions, its inherent photophysical properties, and its capacity to be incorporated into larger polymeric structures have led to a range of applications.

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Chemistry

The pyrazole moiety is an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net MOFs are crystalline materials composed of metal ions or clusters linked together by organic ligands, creating porous structures with exceptionally high surface areas. The two adjacent nitrogen atoms in the pyrazole ring can act as effective coordination sites for a variety of metal ions. researchgate.net

The structure of this compound, with its pyrazole core, offers multiple potential coordination modes. The nitrogen atoms can bind to metal centers, and the hydroxyl group of the methanol (B129727) substituent could also participate in coordination or hydrogen bonding within the framework. The presence of the phenyl and bromo groups can be used to tune the steric and electronic properties of the resulting MOF, influencing its porosity, stability, and functionality. These tailored MOFs have potential applications in gas storage, separation, catalysis, and sensing. researchgate.net

Development of Pyrazole-Containing Polymers for Optoelectronic Properties

The conjugated π-electron system of the pyrazole ring imparts interesting optical and electronic properties to materials that incorporate this heterocycle. ias.ac.in When pyrazole derivatives are polymerized, either as part of the main chain or as pendant groups, the resulting polymers can exhibit useful optoelectronic behaviors. These properties are of interest for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.com

The incorporation of a substituted pyrazole like this compound into a polymer backbone could influence the material's charge transport characteristics, photoluminescence, and energy levels. researchgate.net The phenyl group can extend the conjugation, while the bromo- and methanol- substituents can be used to modify solubility, film-forming properties, and intermolecular interactions, which are all critical for the performance of optoelectronic devices.

Use as Fluorescent Probes and Dyes

Pyrazole derivatives are widely recognized for their fluorescent properties and have been extensively developed as fluorescent probes and dyes. nih.govrsc.org The pyrazole ring itself can act as a fluorophore, and its emission properties can be finely tuned by the attachment of different substituents. rsc.org These molecules can be designed to exhibit changes in their fluorescence intensity or wavelength in response to specific environmental changes or the presence of certain analytes, such as metal ions. researchgate.netacs.org

A molecule like this compound possesses the core pyrazole fluorophore. The phenyl group can enhance the quantum yield and shift the emission wavelength through extended π-conjugation. The nitrogen atoms of the pyrazole and the oxygen of the methanol group can serve as binding sites for metal ions. Upon coordination, the photophysical properties of the molecule can be altered, leading to a "turn-on" or "turn-off" fluorescent response, which is the basis for its use as a chemosensor. rsc.org Such probes are valuable tools in biological imaging, environmental monitoring, and clinical diagnostics. nih.gov

The following table provides a summary of the applications of pyrazole derivatives in materials science.

Application AreaRole of the Pyrazole MoietyPotential Functionality
Metal-Organic Frameworks (MOFs)N-donor ligand for metal coordinationGas storage, separation, catalysis, sensing
Optoelectronic PolymersConjugated building block in polymer chainsCharge transport, light emission, photovoltaic activity
Fluorescent Probes and DyesCore fluorophore with tunable propertiesDetection of metal ions, biological imaging, environmental sensing

Q & A

Q. What are the common synthetic routes for preparing (4-bromo-3-phenyl-1H-pyrazol-5-yl)methanol?

The compound is typically synthesized via condensation reactions between substituted pyrazole precursors and brominated aromatic aldehydes. For example:

  • Cyclization : Reacting 5-hydroxy-3-phenyl-1H-pyrazole-4-carbaldehyde with brominating agents (e.g., NBS) under acidic conditions .
  • Multi-step protocols : Starting from ethyl acetoacetate, monomethylhydrazine, and 4-bromophenyl derivatives, followed by oxidation of intermediates to introduce the methanol group .
  • Key optimization : Adjusting reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) improves yields. Reaction progress is monitored via TLC and HPLC .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • NMR : 1H^1H and 13C^{13}C NMR (in DMSO-d6 or CDCl3) confirm substitution patterns, with characteristic peaks for the pyrazole ring (δ 6.5–7.5 ppm) and bromine coupling .
  • X-ray diffraction : Single-crystal analysis (using SHELX programs) resolves the planar pyrazole core and dihedral angles between the phenyl and bromine substituents (e.g., 15–25°) .
  • Mass spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H]+ at m/z 293) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like DFT and wavefunction analysis enhance structural understanding?

  • DFT studies : Geometry optimization (using Gaussian or ORCA) predicts bond lengths (C–Br: ~1.89 Å) and electronic properties. HOMO-LUMO analysis reveals charge distribution, aiding in reactivity predictions .
  • Multiwfn analysis : Electron localization function (ELF) maps and electrostatic potential surfaces identify nucleophilic/electrophilic sites, critical for designing derivatives .
  • Docking studies : Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., σ receptors) by simulating binding affinities .

Q. How can contradictions between crystallographic and spectroscopic data be resolved?

  • SHELX refinement : Adjusting thermal parameters and occupancy rates in SHELXL resolves discrepancies in bond lengths or angles caused by disorder .
  • Cross-validation : Compare XRD-derived torsion angles with NOESY NMR data to confirm spatial arrangements .
  • Error analysis : Use R-factors (<0.05) and residual density maps to assess data quality. Outliers may indicate solvent inclusion or twinning .

Q. What strategies optimize reaction yields while minimizing byproducts?

  • Catalyst screening : Test Pd-catalyzed coupling (Suzuki-Miyaura) for bromine substitution. Use ligands like PPh3 to stabilize intermediates .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates but may require quenching with methanol to isolate products .
  • Byproduct mitigation : Employ column chromatography (silica gel, hexane/EtOAc) to separate regioisomers. Purity is confirmed via HPLC (>95%) .

Q. How does substituent variation impact biological activity?

  • SAR studies : Replace the bromine with Cl or CF3 to modulate lipophilicity (logP changes by ~0.5 units). Pyrazole derivatives with electron-withdrawing groups show enhanced antimicrobial activity .
  • Pharmacological assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) and compare IC50 values. For example, fluorophenyl analogs exhibit improved σ1 receptor antagonism (Ki < 50 nM) .

Key Citations

  • SHELX programs for crystallography: .
  • Synthetic protocols for pyrazole derivatives: .
  • Computational analysis tools: .
  • Pharmacological screening methods: .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.